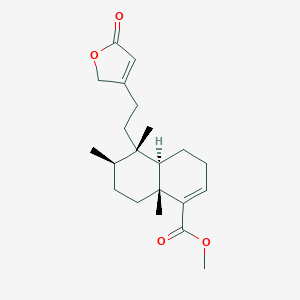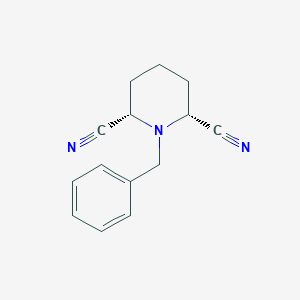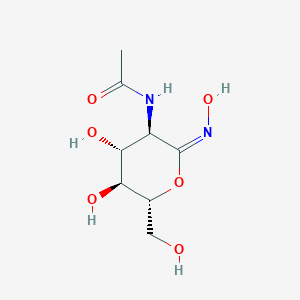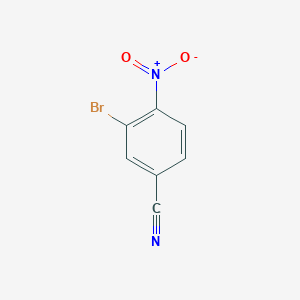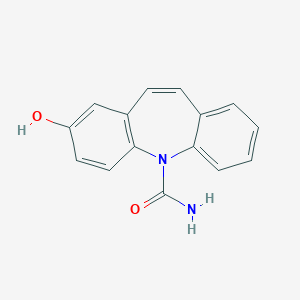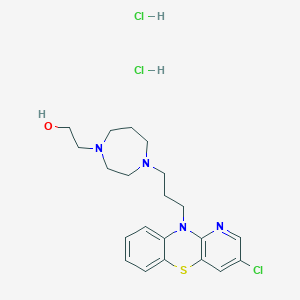
1H-1,4-Diazepine-1-ethanol, hexahydro-4-(3-(3-chloro-10H-pyrido(3,2-b)(1,4)benzothiazin-10-yl)propyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,4-Diazepine-1-ethanol, hexahydro-4-(3-(3-chloro-10H-pyrido(3,2-b)(1,4)benzothiazin-10-yl)propyl)-, dihydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. It is also known by its chemical name, Lu AE58054.
Mécanisme D'action
Lu AE58054 works by modulating the activity of the neurotransmitter systems in the brain. It acts as a selective antagonist of the 5-HT6 receptor, which is involved in the regulation of cognitive function and memory. By blocking the activity of this receptor, Lu AE58054 enhances the activity of other neurotransmitter systems, such as acetylcholine and dopamine, which are important for cognitive function and memory.
Effets Biochimiques Et Physiologiques
In animal models, Lu AE58054 has been shown to improve cognitive function and memory. It has also been shown to have anxiolytic and antidepressant effects. The biochemical and physiological effects of Lu AE58054 are mediated by its activity on the 5-HT6 receptor and its modulation of other neurotransmitter systems in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Lu AE58054 in lab experiments is its selectivity for the 5-HT6 receptor. This allows researchers to specifically target this receptor without affecting other neurotransmitter systems in the brain. However, one limitation of using Lu AE58054 is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Orientations Futures
There are several future directions for research on Lu AE58054. One area of research is to further investigate its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is to explore its potential use in treating other psychiatric disorders such as schizophrenia and bipolar disorder. Additionally, further studies are needed to optimize the synthesis method for Lu AE58054 and to develop more potent analogs of the compound.
Méthodes De Synthèse
The synthesis method for Lu AE58054 involves the reaction of 3-chloro-10H-pyrido(3,2-b)(1,4)benzothiazin-10-amine with 3-(bromomethyl)oxetane in the presence of potassium carbonate and palladium catalyst. The resulting product is then treated with ethanol and hydrochloric acid to obtain Lu AE58054 in the form of dihydrochloride salt.
Applications De Recherche Scientifique
Lu AE58054 has been studied for its potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have a positive effect on cognitive function and memory in animal models. Lu AE58054 is also being studied for its potential use in treating depression and anxiety disorders.
Propriétés
Numéro CAS |
19824-91-0 |
|---|---|
Nom du produit |
1H-1,4-Diazepine-1-ethanol, hexahydro-4-(3-(3-chloro-10H-pyrido(3,2-b)(1,4)benzothiazin-10-yl)propyl)-, dihydrochloride |
Formule moléculaire |
C21H29Cl3N4OS |
Poids moléculaire |
491.9 g/mol |
Nom IUPAC |
2-[4-[3-(3-chloropyrido[3,2-b][1,4]benzothiazin-10-yl)propyl]-1,4-diazepan-1-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C21H27ClN4OS.2ClH/c22-17-15-20-21(23-16-17)26(18-5-1-2-6-19(18)28-20)10-4-9-24-7-3-8-25(12-11-24)13-14-27;;/h1-2,5-6,15-16,27H,3-4,7-14H2;2*1H |
Clé InChI |
DZBNGFQESQYKRN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN(C1)CCO)CCCN2C3=CC=CC=C3SC4=C2N=CC(=C4)Cl.Cl.Cl |
SMILES canonique |
C1CN(CCN(C1)CCO)CCCN2C3=CC=CC=C3SC4=C2N=CC(=C4)Cl.Cl.Cl |
Autres numéros CAS |
19824-91-0 |
Synonymes |
1H-1,4-Diazepine-1-ethanol, hexahydro-4-(3-(3-chloro-10H-pyrido(3,2-b) (1,4)benzothiazin-10-yl)propyl)-, dihydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dibutylbis[(1-oxohexyl)oxy]stannane](/img/structure/B21988.png)
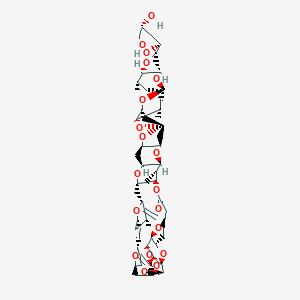
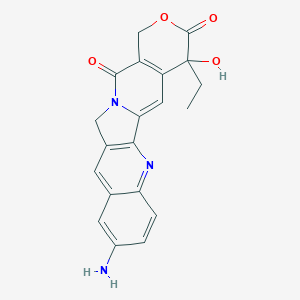


![(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B21998.png)
